Monoethyl phthalate

描述

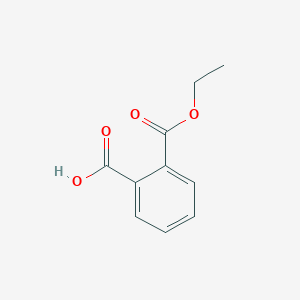

邻苯二甲酸单乙酯是邻苯二甲酸的单酯,由邻苯二甲酸的一个羧基与乙醇缩合而成 。它通常用作各种产品的增塑剂,以赋予其柔韧性和耐久性。 邻苯二甲酸单乙酯也是邻苯二甲酸二乙酯的代谢产物,邻苯二甲酸二乙酯广泛用于个人护理用品、医药和其它消费品 .

准备方法

合成路线和反应条件: 邻苯二甲酸单乙酯是通过邻苯二甲酸与乙醇的酯化反应合成的。 该反应通常涉及在催化剂(如硫酸)存在下加热邻苯二甲酸与乙醇,以促进酯化过程 。反应可表示如下:

C6H4(COOH)2+C2H5OH→C6H4(COOC2H5)(COOH)+H2O

工业生产方法: 在工业环境中,邻苯二甲酸单乙酯的生产涉及大规模的酯化工艺。反应在配备加热和搅拌装置的反应器中进行,以确保均匀混合和有效的热传递。 然后对反应混合物进行蒸馏,以从反应副产物和未反应的起始原料中分离出所需的酯 {_svg_4}.

化学反应分析

反应类型: 邻苯二甲酸单乙酯会发生各种化学反应,包括水解、氧化和取代反应 .

常用试剂和条件:

主要生成物:

水解: 邻苯二甲酸和乙醇.

氧化: 邻苯二甲酸和其他氧化衍生物.

科学研究应用

Industrial Applications

- Plasticizers : MEP is extensively used to enhance the flexibility and durability of PVC products. It is commonly found in construction materials, electrical cables, and consumer goods.

- Cosmetics and Personal Care Products : MEP is utilized in formulations for fragrances, nail polishes, and hair products to improve texture and stability .

- Pharmaceuticals : In the pharmaceutical industry, MEP is employed as a plasticizer in enteric coatings for solid oral dosage forms to maintain flexibility and ensure proper drug release .

Health Implications

Research indicates that exposure to MEP can lead to various health concerns:

- Endocrine Disruption : MEP has been shown to interfere with hormonal functions, potentially affecting reproductive health. Studies have linked high levels of MEP exposure to reduced sperm motility and concentration in adult men .

- Diabetes Risk : Recent findings suggest that low-dose exposure to MEP may induce proliferation in pancreatic beta cells, potentially increasing insulin production and contributing to insulin resistance—a precursor to type 2 diabetes .

- Developmental Effects : Exposure during pregnancy has been associated with adverse reproductive outcomes, including developmental toxicity in offspring .

Comparative Study on Phthalate Exposure

A study comparing urinary levels of phthalate metabolites across populations in the Czech Republic, Slovakia, and Hungary found significant differences in MEP concentrations among children. The study highlighted that increased use of personal care products correlated with higher levels of MEP exposure .

Gene Expression Changes Due to MEP Exposure

Research involving postmenopausal women exposed to low doses of DEP (which metabolizes into MEP) observed alterations in gene expression related to breast cancer risk. This study indicated that even low-level exposure could lead to genomic changes with potential implications for cancer development .

Environmental Impact

MEP is not only a concern for human health but also poses risks to wildlife and ecosystems. Its presence in the environment is attributed to its continuous release from consumer products. Studies have documented its persistence and potential effects on aquatic organisms due to endocrine disruption .

Regulatory Considerations

Due to the health risks associated with phthalates like MEP, regulatory bodies are increasingly scrutinizing their use. The FDA has issued guidance limiting certain phthalates in pharmaceuticals due to their toxicological profiles . Furthermore, action plans are being developed by various states to mitigate exposure risks from phthalates in consumer products .

Data Table: Applications of this compound

| Application Area | Specific Uses | Health Concerns |

|---|---|---|

| Plastic Industry | Plasticizers for PVC | Endocrine disruption |

| Cosmetics | Fragrances, nail polish | Reproductive toxicity |

| Pharmaceuticals | Plasticizers in drug formulations | Developmental effects |

| Environmental Monitoring | Indicator of phthalate exposure | Wildlife endocrine disruption |

作用机制

相似化合物的比较

邻苯二甲酸单乙酯是几种用作增塑剂的邻苯二甲酸酯之一 。类似的化合物包括:

- 邻苯二甲酸单甲酯

- 邻苯二甲酸单正丁酯

- 邻苯二甲酸单(2-乙基己基)酯

独特性: 邻苯二甲酸单乙酯在其特定的酯结构中是独一无二的,与其他邻苯二甲酸酯相比,它赋予了独特的物理和化学特性 。 其相对低的分子量和特定的官能团使其适用于某些其他邻苯二甲酸酯可能不太有效的应用 .

生物活性

Monoethyl phthalate (MEP) is a metabolite of diethyl phthalate (DEP), a widely used plasticizer found in various consumer products. Understanding the biological activity of MEP is crucial due to its implications for human health and environmental safety. This article synthesizes research findings, case studies, and relevant data on the biological effects of MEP.

MEP is formed through the hydrolysis of DEP, which is commonly utilized in cosmetics, personal care products, and plastic materials. MEP's chemical structure allows it to interact with biological systems, potentially leading to various health effects.

1. Toxicity Studies

Research indicates that MEP exhibits lower toxicity compared to its parent compound DEP. A study involving Saccharomyces cerevisiae (yeast) demonstrated that while DEP completely inhibited yeast growth at concentrations above 3.125 mM, MEP did not show significant inhibitory effects on yeast growth in both rich and synthetic media . This suggests that MEP may have a different mode of action or lower bioactivity than DEP.

2. Human Cell Lines

In comparative toxicity studies on human cell lines (HepG2, A375, and HEK293FT), DEP was found to be more toxic than MEP, reinforcing the notion that MEP poses a reduced risk in cellular contexts .

3. Endocrine Disruption

Phthalates, including MEP, are classified as endocrine disruptors. They can interfere with hormonal balance in humans and wildlife. A case study highlighted urinary levels of phthalate metabolites among populations in the Czech Republic, Slovakia, and Hungary, revealing significant exposure differences linked to personal care product use . Notably, MEP concentrations were highest in Hungary, correlating with increased use of such products.

Table 1: Summary of Biological Activities of this compound

Case Studies and Population Exposure

A comprehensive study analyzed urinary phthalate metabolites across different populations. It found that children had significantly higher levels of MEP compared to their mothers, suggesting varying exposure sources and patterns . The study utilized advanced analytical techniques such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) for accurate metabolite detection.

属性

IUPAC Name |

2-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWHKOHZGJFMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052696 | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-33-4 | |

| Record name | Monoethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。